molecular formula C19H20N2O2 B2682715 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide CAS No. 941915-08-8

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide

Cat. No. B2682715
CAS RN: 941915-08-8
M. Wt: 308.381
InChI Key: RZUMFUXJCVRSBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves the methods and reactions used to produce it. This can include the starting materials, reagents, catalysts, and conditions required for the synthesis.


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this analysis.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .

Scientific Research Applications

Psycho- and Neurotropic Properties

Research on similar quinolinone derivatives, like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has shown significant psychoactive properties. For instance, specific derivatives demonstrated sedative effects and anti-amnesic activity, indicating potential use in psychoactive drug development (Podolsky, Shtrygol’, Zubkov, 2017).

Synthesis of Quinazolinones and Dihydropyrimidinones

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides presents a method to create structurally diverse quinoline derivatives. This process is significant for producing various compounds with potential pharmaceutical applications (Gavin, Annor-Gyamfi, Bunce, 2018).

Structural and Fluorescence Properties

A study on amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed insights into their structural aspects and properties. These compounds exhibit unique fluorescence emission, which is crucial for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma, Baruah, 2007).

HIV-1 Integrase Inhibition

Some quinoline derivatives have been investigated for their potential as HIV-1 integrase inhibitors. Utilizing specific synthetic pathways, these compounds exhibited selective inhibition of HIV-1 integrase, indicating their potential use in HIV treatment (Sekgota, Majumder, Isaacs, Mnkandhla, Hoppe, Khanye, Kriel, Coates, Kaye, 2017).

Antimalarial Drug Exploration

Exploration of the chemical properties of 3-amino-2-quinolones led to the identification of new compounds with potential antimalarial activity. This research provides a foundation for developing novel antimalarial drugs (Asías, Bruno, Dominici, Bollini, Gaozza, 2003).

Phosphodiesterase 10A (PDE10A) Inhibition

N-Methylanilide and N-methylbenzamide derivatives of quinoline have been identified as potent inhibitors of PDE10A, a phosphodiesterase abundant in brain tissue. These inhibitors have potential therapeutic applications for neurological disorders such as Parkinson's disease and schizophrenia (Kilburn, Kehler, Langgård, Erichsen, Leth-Petersen, Larsen, Christoffersen, Nielsen, 2013).

Corrosion Inhibition

Quinoline derivatives have been studied for their role in corrosion inhibition, particularly on N80 steel in hydrochloric acid. These studies provide insights into the application of quinoline derivatives in protecting metals from corrosion, which is crucial in industrial contexts (Ansari, Ramkumar, Nalini, Quraishi, 2016).

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it interacts with biological systems to produce its effects.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-9-10-18-15(12-16)7-5-11-21(18)14(2)22/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUMFUXJCVRSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

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